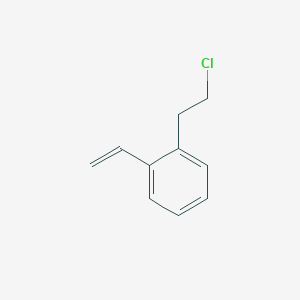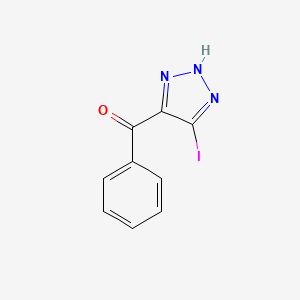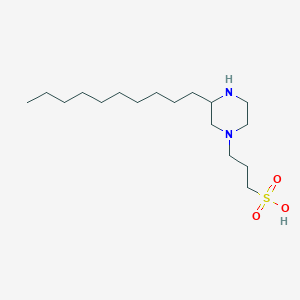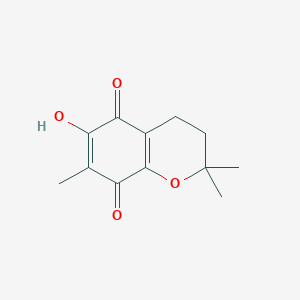![molecular formula C25H16N2O B14367837 N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine CAS No. 91627-23-5](/img/structure/B14367837.png)
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine is a chemical compound that combines the structural features of dibenzofuran and acridine. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring . Acridine is a versatile heterocyclic compound known for its biological and photochemical properties . The combination of these two structures in this compound results in a compound with unique chemical and physical properties.
Méthodes De Préparation
The synthesis of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine typically involves the following steps:
Synthesis of Dibenzofuran: Dibenzofuran can be synthesized from coal tar, where it exists as a 1% component.
Synthesis of Acridine: Acridine derivatives are synthesized through various methods, including the Friedel-Crafts reaction with succinic anhydride.
Coupling Reaction: The final step involves coupling dibenzofuran with acridine to form this compound. This step typically requires specific reaction conditions and catalysts to ensure the successful formation of the desired product.
Analyse Des Réactions Chimiques
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It is studied for its potential biological activities, including its interactions with DNA and proteins.
Industry: The compound is used in the development of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine involves its interaction with molecular targets such as DNA and proteins. Acridine derivatives are known to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.
Comparaison Avec Des Composés Similaires
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine can be compared with other similar compounds, such as:
Dibenzofuran: A heterocyclic compound with two benzene rings fused to a central furan ring.
Acridine: A heterocyclic compound known for its biological and photochemical properties.
Dibenzo[b,d]furan-3-amine: A compound with a similar structure but lacking the acridine moiety.
The uniqueness of this compound lies in its combined structural features of dibenzofuran and acridine, resulting in unique chemical and physical properties that are not present in the individual components.
Propriétés
Numéro CAS |
91627-23-5 |
|---|---|
Formule moléculaire |
C25H16N2O |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-dibenzofuran-3-ylacridin-9-amine |
InChI |
InChI=1S/C25H16N2O/c1-4-10-21-19(8-1)25(20-9-2-5-11-22(20)27-21)26-16-13-14-18-17-7-3-6-12-23(17)28-24(18)15-16/h1-15H,(H,26,27) |
Clé InChI |
HKLQEGOICNDGPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)



![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)

![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)



![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
